molecular formula C13H13ClO3 B1323835 trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid CAS No. 733741-02-1

trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1323835
CAS No.: 733741-02-1
M. Wt: 252.69 g/mol
InChI Key: DETWJBPWDQEYPK-GHMZBOCLSA-N
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Description

trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid is a synthetic carboxylic acid derivative of interest in medicinal chemistry and organic synthesis. This compound features a cyclopentane ring disubstituted with a 4-chlorobenzoyl group and a carboxylic acid functional group in a trans-configuration. The carboxyl group (-COOH) is a key feature of its structure, making the molecule polar and capable of hydrogen bonding, which influences its solubility and boiling point . Carboxylic acids like this one are Brønsted-Lowry acids, typically acting as weak acids that can partially dissociate in solution to form carboxylate anions . As a building block, this compound serves as a versatile precursor. The carboxylic acid group can undergo various characteristic reactions, such as esterification to form esters, formation of amides, or reduction to alcohols . Its structure suggests potential as an intermediate in the development of pharmaceutical candidates or other specialty chemicals, where the chlorobenzoyl moiety could contribute to biological activity by interacting with specific molecular targets. This product is intended for use in laboratory research and chemical synthesis. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(1R,2R)-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETWJBPWDQEYPK-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641331
Record name (1R,2R)-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733741-02-1
Record name (1R,2R)-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Chlorobenzoyl Intermediate: The process begins with the chlorination of benzoyl chloride to form 4-chlorobenzoyl chloride.

    Cyclopentane Ring Formation: The 4-chlorobenzoyl chloride is then reacted with cyclopentanone in the presence of a base, such as sodium hydroxide, to form the cyclopentane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the chlorobenzoyl group, converting it to a benzyl alcohol derivative.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

    Oxidation: Formation of cyclopentanone or cyclopentane-1,2-dicarboxylic acid.

    Reduction: Formation of 4-chlorobenzyl alcohol derivatives.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

Scientific Research Applications

2.1 Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its ability to interact with biological targets. Its chlorobenzoyl moiety enhances binding affinity to enzymes and receptors, making it a candidate for drug development.

Potential Applications:

  • Antimicrobial Activity: Studies indicate that trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic enzymes.
  • Anticancer Properties: Research indicates that this compound can induce apoptosis in cancer cell lines through activation of caspase pathways, suggesting its potential as an anticancer agent.

2.2 Organic Synthesis

The unique structure of this compound allows it to serve as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic organic chemistry.

Case Studies and Research Findings

Case Study 1: Antimicrobial Studies

In vitro assays demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism appears to involve membrane disruption and inhibition of essential metabolic enzymes.

Case Study 2: Cancer Research

A study explored the effects of this compound on various cancer cell lines, revealing its ability to induce apoptosis through the activation of caspase pathways. This finding supports its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can participate in various binding interactions, while the carboxylic acid group may facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Positional Isomers: Chlorine Substituent Variation

  • trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS 733741-00-9): Shares the same molecular formula but differs in the chlorine position (3- vs. 4- on the benzoyl ring). This could impact reactivity or binding affinity in biological systems .

Ring Size and Functional Group Modifications

  • 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid (CAS 80789-69-1):
    • Replaces the benzoyl group with a phenyl ring directly attached to the cyclopentane.
    • Molecular weight: 224.68 g/mol ; melting point: 160–164°C .
    • The absence of a carbonyl group reduces polarity, likely lowering solubility in polar solvents compared to the target compound .
  • 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid (CAS 50921-39-6): Cyclobutane ring instead of cyclopentane. Molecular weight: 210.65 g/mol; melting point: 80–82°C.

Functional Group Substitutions

  • 1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid (CAS 505071-95-4):
    • Features a sulfonyl group (-SO₂-) instead of benzoyl.
    • Molecular weight: 288.74 g/mol ; solubility: moderate in DMSO and chloroform.
    • The sulfonyl group’s strong electron-withdrawing nature may enhance acidity and alter pharmacokinetic profiles .
  • trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid (CAS 3894-18-6): Substitutes chlorine with methyl groups on the benzoyl ring. Molecular formula: C₁₅H₁₈O₃; LogP likely higher due to methyl groups’ hydrophobicity.

Physicochemical and Structural Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Melting Point (°C) Key Features
trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid C₁₃H₁₃ClO₃ 252.69 ~3.02* N/A 4-chloro, trans configuration
trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid C₁₃H₁₃ClO₃ 252.69 N/A N/A 3-chloro isomer
1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid C₁₂H₁₃ClO₂ 224.68 N/A 160–164 Phenyl substituent, no carbonyl
1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid C₁₂H₁₃ClO₄S 288.74 N/A N/A Sulfonyl group, higher molecular weight
trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid C₁₅H₁₈O₃ 246.30 >3.0 N/A Methyl substituents, increased LogP

*Estimated from cis-isomer data in .

Biological Activity

trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a cyclopentane ring substituted with a chlorobenzoyl group and a carboxylic acid functional group. The presence of the chlorine atom in the benzoyl moiety is crucial as it may enhance the compound's reactivity and biological interactions.

PropertyDescription
Molecular Formula C12_{12}H11_{11}ClO2_{2}
Molecular Weight 236.67 g/mol
Functional Groups Carboxylic acid, chlorobenzoyl

The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can participate in various binding interactions, while the carboxylic acid group may facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence biological pathways, leading to observed effects such as:

  • Inhibition of Cyclooxygenase (COX) : The compound may inhibit COX enzymes involved in inflammation, thereby reducing pain and swelling.
  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can reduce inflammation markers in cellular models, potentially through COX inhibition and modulation of inflammatory cytokines. This positions this compound as a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Inflammatory Response :
    • Researchers treated human fibroblast cells with varying concentrations of the compound.
    • Results indicated a dose-dependent reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), supporting its role in inflammation modulation .
  • Antimicrobial Efficacy Assessment :
    • A series of tests were conducted against gram-positive and gram-negative bacteria.
    • The compound showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity.

Future Directions

Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. This includes:

  • In vivo Studies : To assess the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves cyclopentane ring functionalization via Friedel-Crafts acylation or cross-coupling reactions. For stereochemical control, reaction temperature (e.g., cryogenic vs. reflux conditions) and catalysts (e.g., chiral Lewis acids) are critical. For example, cis-isomer formation can occur under kinetic control (low temperatures), while trans-isomers dominate under thermodynamic conditions . Characterization via HPLC (retention time ~1.03 minutes under SMD-FA05 conditions) and LCMS (m/z 252.694 [M+H]+) is essential to confirm stereochemistry .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : Retention time alignment with reference standards (e.g., 1.03 minutes under acidic mobile phase conditions) .
  • LCMS : Confirm molecular weight (m/z 252.694) and fragmentation patterns .
  • NMR : Key signals include cyclopentane ring protons (δ 1.5–2.5 ppm) and aromatic protons from the 4-chlorobenzoyl group (δ 7.2–7.8 ppm) .
  • X-ray crystallography : Resolves absolute stereochemistry but requires high-purity crystals .

Q. How should researchers handle solubility challenges during in vitro assays?

  • Methodological Answer : The compound’s LogP (3.02) suggests moderate hydrophobicity. Use polar aprotic solvents like DMSO for stock solutions (≤10 mM). For aqueous assays, dilute in buffered solutions containing ≤1% Tween-80 or cyclodextrins to prevent precipitation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from isomer impurities or assay conditions.

  • Step 1 : Validate compound purity via chiral HPLC (>98% enantiomeric excess).
  • Step 2 : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Step 3 : Cross-reference with orthogonal assays (e.g., SPR for binding vs. cell-based readouts) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., cyclooxygenase). The 4-chlorobenzoyl group may occupy hydrophobic pockets.
  • MD Simulations : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
  • QSAR : Correlate substituent effects (e.g., Cl position) with activity using PubChem BioAssay data .

Q. What are the mechanistic insights into its role as a GABA analogue?

  • Methodological Answer : The cyclopentane ring mimics GABA’s folded conformation.

  • Electrophysiology : Patch-clamp assays on neuronal cells quantify GABAA receptor modulation.
  • Metabolic Stability : Incubate with liver microsomes (CYP450 enzymes) to assess degradation pathways .

Q. How to design derivatives to improve metabolic stability without compromising activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the chlorine atom with CF3 (enhanced lipophilicity) or OH (hydrogen bonding).
  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability.
  • In Silico ADMET : Predict clearance rates (e.g., SwissADME) and prioritize derivatives with lower hepatic extraction ratios .

Key Recommendations

  • Purity Validation : Always confirm stereochemical purity before biological testing .
  • Assay Standardization : Use consistent buffer systems to minimize variability .
  • Data Transparency : Report synthetic conditions (temperature, catalysts) and analytical parameters (HPLC gradients) in full .

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